Product packaging for Cycloxydim-d5(Cat. No.:)

Cycloxydim-d5

Cat. No.: B1154928
M. Wt: 330.5
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloxydim-d5 is a stable, deuterated isotope-labeled analog of the herbicide cycloxydim, provided with a high chemical purity of 98% . It is specifically designed for use as an internal standard in advanced analytical methods, facilitating the highly precise and accurate quantification of cycloxydim residues in complex environmental matrices. This application is critical in studies monitoring pesticide fate, as demonstrated by its relevance in multi-analyte methods for determining pesticide concentrations in air samples using techniques like LC/ESI-QTOF and GC/EI-MS/MS . The parent compound, cycloxydim, is a selective, systemic cyclohexanedione oxime herbicide that acts as a post-emergence foliar treatment for controlling grass weeds in broad-leaved crops . Its mechanism of action involves the inhibition of the acetyl CoA carboxylase (ACCase) enzyme, which disrupts fatty acid biosynthesis and lipid formation in susceptible plants . Research has shown the effectiveness of cycloxydim against a range of grass weeds, making it a compound of interest in agricultural and environmental science . By utilizing this compound as an internal standard, researchers can account for sample loss and matrix effects during extraction and analysis, ensuring data reliability. The compound is supplied as a powder and should be stored refrigerated or frozen, protected from air and light to maintain stability . This product is strictly for research purposes.

Properties

Molecular Formula

C₁₇H₂₂D₅NO₃S

Molecular Weight

330.5

Synonyms

2H-Thiopyran 2-Cyclohexen-1-one derivative-d5;  2-[1-(Ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one-d5;  BAS 517-d5;  BAS 517-02H-d5;  BAS 51701H-d5;  BAS 51704H-d5;  BAS 517H-d5;  Focus-d5;  Focus Plus-d5;  Focus Ultra-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Cycloxydim D5

Strategies for Site-Specific Deuterium (B1214612) Labeling of Cycloxydim (B1459944)

The synthesis of Cycloxydim-d5 necessitates a strategy that allows for the selective introduction of deuterium atoms at specific positions within the molecule. The molecular structure of Cycloxydim presents several potential sites for deuteration, and the "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. Based on the common fragmentation patterns observed in mass spectrometry and the reactivity of the molecule, these deuterium atoms are typically located on the ethyl and propyl side chains of the oxime ether group.

Chemical Synthesis Routes for Deuterated Analogues

The synthesis of this compound can be approached through two primary strategies: by building the molecule from deuterated precursors or by direct hydrogen-deuterium (H/D) exchange on the final Cycloxydim molecule or a late-stage intermediate.

Synthesis from Deuterated Precursors: This bottom-up approach involves the use of commercially available or synthetically prepared deuterated starting materials. For this compound, this would likely involve deuterated ethanol (B145695) (ethanol-d5) and a deuterated butyl derivative. A plausible synthetic route would begin with the acylation of a cyclohexanedione precursor, followed by the formation of the oxime ether.

A general synthetic scheme could be conceptualized as follows:

Preparation of Deuterated Reagents: Synthesis or procurement of ethanol-d5 (B126515) and a deuterated butylating agent.

Synthesis of the Cyclohexanedione Core: The core cyclohexanedione structure with the thiopyran group is synthesized through established organic chemistry methods.

Acylation: The cyclohexanedione core is acylated with a deuterated butyl group.

Oxime Ether Formation: The resulting triketone is reacted with a hydroxylamine (B1172632) derivative and then etherified using deuterated ethanol to form the final this compound product.

StepReactantsProduct
1Commercially available deuterated precursorsEthanol-d5, Butyl-d-halide
2Various organic starting materials5-(tetrahydro-2H-thiopyran-3-yl)cyclohexane-1,3-dione
3Cyclohexanedione core, Deuterated butylating agent2-(1-deuteriobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)cyclohexane-1,3,5-trione
4Triketone intermediate, Hydroxylamine, Ethanol-d5This compound

Catalytic Hydrogen-Deuterium Exchange: An alternative and often more direct method is the catalytic H/D exchange on the non-labeled Cycloxydim molecule. This approach utilizes a catalyst, typically a transition metal such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). The selectivity of this exchange is crucial and depends on the catalyst, solvent, and reaction conditions. For Cycloxydim, the positions allylic to the double bonds and adjacent to carbonyl groups would be the most likely sites for exchange.

Optimization of Deuterium Exchange and Incorporation Efficiency

Achieving a high level of deuterium incorporation and ensuring that the deuterium atoms are in the desired positions are critical for the quality of this compound. The efficiency of the deuterium exchange process is influenced by several factors:

Catalyst Selection: Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used for H/D exchange reactions. The choice of catalyst can influence the regioselectivity of the deuteration.

Deuterium Source: Deuterium gas (D₂) and deuterium oxide (D₂O) are the most common sources. The choice can affect the reaction conditions and the efficiency of incorporation.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized to maximize deuterium incorporation while minimizing side reactions or degradation of the starting material.

Solvent System: The choice of solvent can impact the solubility of the substrate and the activity of the catalyst. For H/D exchange with D₂O, a co-solvent may be necessary to ensure miscibility.

ParameterConditionEffect on Efficiency
CatalystPd/C, Pt/C, Raney NickelInfluences rate and regioselectivity of exchange.
Deuterium SourceD₂ gas, D₂OAffects reaction setup and potential for back-exchange.
Temperature25-100 °CHigher temperatures generally increase reaction rate but can lead to side products.
Pressure1-10 atm (for D₂ gas)Higher pressure increases the concentration of D₂ and can enhance incorporation.
Reaction Time1-24 hoursLonger times can lead to higher incorporation but also potential for degradation.

Characterization of Isotopic Purity and Enrichment

Once this compound has been synthesized, it is essential to thoroughly characterize the product to confirm the successful incorporation of deuterium and to quantify the isotopic purity and enrichment.

Advanced Spectroscopic Techniques for Deuteration Confirmation

Several advanced spectroscopic techniques are employed to confirm the presence and location of deuterium atoms in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for this purpose. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the incorporated deuterium atoms. The integration of these signals can provide a preliminary assessment of the degree of deuteration. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the synthesized compound. A successful synthesis of this compound will show a molecular ion peak that is five mass units higher than that of unlabeled Cycloxydim. The isotopic cluster of the molecular ion can also provide information about the distribution of deuterated species.

Quantitative Assessment of Isotopic Distribution in this compound

A quantitative assessment is necessary to determine the exact isotopic purity and the distribution of different deuterated species (e.g., d1, d2, d3, d4, d5).

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is particularly useful for this purpose. By fragmenting the molecular ion of this compound and analyzing the masses of the resulting fragment ions, it is possible to pinpoint the locations of the deuterium atoms. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the isotopic enrichment.

Quantitative NMR (qNMR): While more complex to implement, quantitative ¹H NMR can be used to determine the isotopic purity by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of signals from non-deuterated positions within the molecule.

Advanced Analytical Applications and Methodologies Utilizing Cycloxydim D5

Quantitative Analysis of Cycloxydim (B1459944) and its Metabolites in Complex Matrices

The accurate quantification of pesticide residues like Cycloxydim in intricate samples such as soil, water, and agricultural products is a significant analytical challenge. The inherent complexity of these matrices often leads to signal suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.

Role of Cycloxydim-d5 as an Internal Standard in Mass Spectrometry-Based Assays

This compound is instrumental as an internal standard in mass spectrometry-based assays to ensure precise quantification. restek.com When a known quantity of this compound is added to a sample at the beginning of the analytical process, it experiences the same procedural variations, including extraction inefficiencies and matrix effects, as the native Cycloxydim. restek.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately determine the concentration of Cycloxydim, as this ratio remains constant despite variations in sample preparation or instrument response. restek.comlcms.cz This isotope dilution technique is considered a gold-standard approach for achieving the highest level of accuracy in quantitative analysis. restek.com

Method Development and Validation Parameters for Deuterated Analogues in Residue Analysis

The development and validation of analytical methods using deuterated analogues like this compound involve a rigorous set of parameters to ensure the reliability of the results. nih.govmdpi.com These parameters are crucial for establishing the method's performance characteristics.

Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument's response over a defined range. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net For instance, in one study, the LOD and LOQ for Cycloxydim were found to be 3.9 µg/kg and 11.8 µg/kg, respectively. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies. Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD). uantwerpen.be Recovery rates for Cycloxydim have been reported in the range of 97.39–99.42%. researchgate.net

Selectivity: Ensuring that the method can differentiate the analyte from other components in the sample matrix. researchgate.net

Stability: Evaluating the stability of the analyte and the internal standard in the sample matrix and during storage. uantwerpen.be

A validated method for determining acetone (B3395972) and diethyl ether residues utilized deuterated analogues as internal standards, achieving a linear dynamic range of 0 to approximately 4000 µg/mL for both compounds. nih.gov

Mitigating Matrix Effects in LC-MS/MS and GC-MS by Isotopic Dilution

Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS and GC-MS analyses. researchgate.nettandfonline.com Isotope dilution, using a stable isotope-labeled internal standard like this compound, is the most effective strategy to compensate for these effects. restek.comtandfonline.com

Because the deuterated internal standard has nearly identical physicochemical properties to the target analyte, it co-elutes chromatographically and experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source. restek.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the matrix effects are effectively canceled out, leading to more accurate and precise quantification. researchgate.netrsc.org Even with the use of isotope dilution, some studies suggest that matrix-matched calibration solutions can further improve accuracy for certain analyses. tandfonline.com

Integration of this compound in Chromatographic Separations

The use of this compound is integral to the development of robust chromatographic methods for the separation and detection of Cycloxydim and its metabolites.

Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is a powerful technique for the analysis of Cycloxydim and its metabolites due to its high sensitivity and selectivity. lcms.czhpst.cz Optimized protocols often employ a common moiety analytical method where Cycloxydim and its metabolites are oxidized to form specific glutaric acid derivatives, which are then analyzed. fao.orgfao.org

A typical LC-MS/MS protocol for Cycloxydim analysis involves:

Extraction: Residues are extracted from the sample matrix using a solvent mixture such as isopropanol/water. fao.org

Oxidation: Hydrogen peroxide is used to oxidize the extracted compounds to their corresponding pentane (B18724) acids. fao.org

Clean-up: The extract undergoes a clean-up procedure, which may involve precipitation and column chromatography (e.g., C18 and NH2 columns), to remove interfering substances. fao.org

Analysis: The final extract is analyzed by LC-MS/MS, where this compound is used as an internal standard for accurate quantification. lcms.czfao.org

Research has shown that LC-MS/MS methods can be developed for the simultaneous analysis of multiple pesticides, including Cycloxydim, in various matrices like sweet pepper. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites

While LC-MS/MS is often preferred for the analysis of Cycloxydim, GC-MS can be a suitable alternative, particularly for certain metabolites. hpst.czfao.org For GC-MS analysis, a derivatization step is typically required to make the polar metabolites more volatile. thermofisher.com

In one GC-based method, the acidic metabolites of Cycloxydim are converted into their dimethyl esters, such as cycloxydim-TDME and cycloxydim-OH-TDME. fao.org Following derivatization, the sample is cleaned up using silica (B1680970) gel, and the esters are then analyzed by GC-MS or GC with a flame photometric detector (FPD). fao.org The use of this compound as an internal standard in these GC-MS methods follows the same principles of isotope dilution to ensure accurate quantification. nih.gov

Parameters for Enhanced Resolution and Detection Sensitivity with Deuterated Standards

The primary advantage of using a deuterated standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the significant enhancement in method sensitivity, selectivity, and resolution. This is achieved by carefully optimizing various instrumental and chromatographic parameters.

Deuterated standards such as this compound are ideal for LC-MS/MS because they co-elute with the non-labeled analyte, meaning they experience the same matrix effects and ionization suppression or enhancement. shimadzu.com However, due to their mass difference, they are clearly distinguished by the mass spectrometer. This allows for reliable quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if the absolute signal intensity fluctuates. mdpi.com

Optimizing MS/MS parameters is crucial for maximizing the response for both the analyte (Cycloxydim) and its deuterated standard (this compound). This involves a systematic process often beginning with the infusion of a standard solution to determine the optimal precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ionization mode. technologynetworks.com Subsequently, the collision energy is optimized to produce stable and intense product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis. technologynetworks.comlcms.cz Using specific precursor-to-product ion transitions for both Cycloxydim and this compound ensures high selectivity and reduces background noise, thereby improving the signal-to-noise ratio and enhancing sensitivity. mdpi.com

For instance, in a multi-residue analysis of herbicides in rice, the positive electrospray ionization (ESI) mode was found to be the most suitable for the majority of analytes, including Cycloxydim. scielo.br The optimization of MS/MS parameters is a critical step to ensure the highest sensitivity and accuracy. technologynetworks.com

The following table outlines key parameters that are optimized in an LC-MS/MS method to enhance resolution and sensitivity when using a deuterated standard like this compound.

Click on the headers to sort the table.

ParameterObjectiveTypical Optimization ApproachImpact on Analysis
Ionization Mode Maximize the generation of the desired precursor ion ([M+H]⁺ or [M-H]⁻).Infuse a standard solution of the analyte and test both positive (ESI+) and negative (ESI-) ionization modes. For Cycloxydim, ESI+ is commonly effective. scielo.brDirectly impacts signal intensity and overall method sensitivity.
Precursor Ion Selection Select the most abundant and stable molecular ion.Perform a full scan mass spectrum to identify the m/z of the protonated molecule or other adducts (e.g., [M+NH₄]⁺). technologynetworks.comCrucial for selectivity; ensures that the mass spectrometer is monitoring the correct parent molecule for fragmentation.
Collision Energy (CE) Optimize the fragmentation of the precursor ion to produce abundant and specific product ions.Vary the collision energy for each precursor ion and monitor the intensity of the resulting product ions to find the optimal value for each transition. lcms.czMaximizes the signal of the product ions used for quantification and confirmation, enhancing sensitivity and specificity.
Product Ion Selection (MRM Transitions) Choose at least two specific and intense product ions for each analyte and internal standard.Analyze the product ion scan to select the most abundant and characteristic fragments. One transition is used for quantification, and another for confirmation. eurl-pesticides.euGreatly increases method selectivity and reliability by reducing the likelihood of false positives from interfering compounds.
Chromatographic Column and Mobile Phase Achieve good peak shape and separation from matrix interferences.Test different column chemistries (e.g., C18) and mobile phase compositions (e.g., water/methanol or water/acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate). technologynetworks.comlcms.czImproves resolution, reduces ion suppression, and ensures reproducible retention times.

Quality Assurance and Quality Control in Analytical Research Employing this compound

In analytical research, particularly for regulatory purposes like pesticide residue monitoring, robust Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the generated data is accurate, reliable, and defensible. The use of this compound as an internal standard is a fundamental component of the QA/QC framework for the analysis of Cycloxydim. hpst.cz It helps to control for variability throughout the analytical process, from sample extraction to final detection. stanford.edu

Method validation is a critical QA procedure that establishes the performance characteristics of an analytical method. plapiqui.edu.ar Key validation parameters include linearity, accuracy (recovery), precision (repeatability), selectivity, and the limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net

In a study analyzing Cycloxydim in sweet pepper by LC-MS/MS, the method was validated by assessing these parameters. The results showed an average recovery rate between 97.39–99.42% and a limit of quantification (LOQ) between 6.1 and 11.8 µg/kg. researchgate.net Similarly, validation reports for the QuEChERS method—a common sample preparation procedure for pesticide analysis—showed that for most pesticides, recoveries were in the 70-110% range with relative standard deviations (RSDr) below 20%, which are typical acceptance criteria. eurl-pesticides.eueurl-pesticides.eu However, these reports also noted that achieving high recoveries for Cycloxydim can be challenging, with values sometimes falling below the 70% threshold, highlighting the importance of a reliable internal standard like this compound to correct for such losses. eurl-pesticides.eueurl-pesticides.eu

The following table summarizes key QA/QC parameters and typical findings from validation studies of methods for Cycloxydim analysis, where this compound would be employed as the internal standard to ensure data quality.

Click on the headers to sort the table.

QA/QC ParameterDescriptionTypical Acceptance Criteria (e.g., SANTE guidelines)Reported Findings for Cycloxydim Analysis
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99. scielo.brMethods consistently show good linearity with R² > 0.99 for matrix-matched calibrations. scielo.brresearchgate.net
Accuracy (Recovery) The closeness of the measured concentration to the true value, assessed by analyzing spiked samples.Average recovery between 70% and 120%. eurl-pesticides.eumdpi.comRecoveries for Cycloxydim can be variable and sometimes low. eurl-pesticides.eu However, methods have been optimized to achieve rates of 92-103% in rice scielo.br and 97-99% in sweet pepper. researchgate.net
Precision (Repeatability, RSDr) The closeness of agreement between successive measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 20%. mdpi.comRSDr values are typically below 15-20%, although some studies have reported higher variability for Cycloxydim. eurl-pesticides.eueurl-pesticides.eu A study on sweet pepper reported RSDs lower than 10%. researchgate.net
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Must be at or below the regulatory Maximum Residue Limit (MRL).LOQs for Cycloxydim have been reported in the range of 0.01-0.15 mg/kg in hay, eurl-pesticides.eu 0.01-0.08 mg/kg in cereals, eurl-pesticides.eu and as low as 6.1-11.8 µg/kg in sweet pepper. researchgate.net
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected above the background noise.Typically calculated as a signal-to-noise ratio of 3. acs.orgReported LODs for Cycloxydim range from 2.0-3.9 µg/kg in sweet pepper. researchgate.net
Measurement Uncertainty A parameter that characterizes the dispersion of the values that could reasonably be attributed to the measured quantity.Calculated based on factors like recovery, precision, and calibration uncertainty.For Cycloxydim in sweet pepper, the expanded uncertainty was calculated to be 4.6% of the result. researchgate.net

Investigating Metabolic Pathways and Transformation Dynamics Using Cycloxydim D5

Elucidation of Biotransformation Pathways of Cycloxydim (B1459944)

The biotransformation of Cycloxydim in the environment is a complex process involving multiple reaction pathways. In plants, the metabolism of Cycloxydim is rapid and extensive, with the parent compound rarely detected in significant amounts shortly after application. semanticscholar.org The primary metabolic transformations include oxidation, cleavage of the oxime ether group, hydroxylation, and rearrangement of the molecular structure. fao.orgsemanticscholar.org

Identification of Novel Metabolites through Isotopic Tracing in Plant Systems

While traditional metabolism studies using 14C-labeled Cycloxydim have identified several key metabolites, the use of stable isotope-labeled analogues like Cycloxydim-d5, in conjunction with high-resolution mass spectrometry, offers a more nuanced approach to discovering novel or transient metabolic products. fao.orgwayne.edu Isotopic labeling helps to distinguish true metabolites from background matrix interference, a common challenge in complex biological samples. wayne.eduucdavis.edu

The primary metabolic pathways elucidated for Cycloxydim in plants such as sugar beet and soybean involve several key steps:

Sulfur Oxidation: The initial and a major transformation is the oxidation of the sulfur atom in the thiane (B73995) ring to form Cycloxydim-sulfoxide (Cycloxydim-TSO) and further to Cycloxydim-sulfone (Cycloxydim-TSO2). fao.orgsemanticscholar.org

Cleavage of the Oxime Ether Group: This leads to the formation of imine metabolites such as Cycloxydim-T1SO and Cycloxydim-T1SO2. fao.orgsemanticscholar.org

Hydroxylation: Hydroxylated metabolites, such as Cycloxydim-5-OH-TSO, have been identified, particularly in soybeans. fao.org

Beckmann Rearrangement: A rearrangement of the oxime structure leads to the formation of oxazole (B20620) derivatives like Cycloxydim-T2SO and Cycloxydim-T2SO2. semanticscholar.orgresearchgate.net

Ring Cleavage: Further degradation can lead to the oxidative cleavage of the cyclohexenone ring, resulting in glutaric acid derivatives. fao.org

The use of this compound as a tracer would allow for the precise tracking of the deuterium (B1214612) label through these complex transformations. This can help confirm proposed pathways and potentially uncover minor or previously unidentified metabolites by creating a distinct isotopic signature in mass spectrometry analysis.

Table 1: Major Metabolites of Cycloxydim Identified in Plant Systems

Metabolite NameTransformation PathwayPlant Species Where IdentifiedReference
Cycloxydim-TSOSulfur OxidationSugar Beet, Soybean, Maize fao.org
Cycloxydim-TSO2Sulfur OxidationSugar Beet, Soybean, Maize fao.org
Cycloxydim-T1SOOxime Ether CleavageSugar Beet, Soybean, Maize fao.org
Cycloxydim-5-OH-TSOHydroxylationSoybean fao.org
Cycloxydim-T2SOBeckmann RearrangementSugar Beet fao.org

Enzymatic Biotransformation Studies in Soil and Microorganism Systems

In the soil environment, the degradation of Cycloxydim is primarily a biological process driven by microbial activity. fao.org Various soil microorganisms possess the enzymatic machinery to break down this herbicide. Studies have shown that the degradation of Cycloxydim in soil is rapid. fao.orgfao.org

Research has identified specific bacteria capable of utilizing Cycloxydim as a source of carbon, indicating enzymatic degradation. For instance, the bacterium Stutzerimonas nitrititolerans has been shown to degrade Cycloxydim, employing its enzymatic systems for this transformation. nih.gov The primary enzymatic reactions in soil mirror those in plants, with oxidation of the sulfur atom to sulfoxide (B87167) and sulfone being a key step. fao.org The enzymes responsible for these transformations in microorganisms include monooxygenases and dioxygenases, which are commonly involved in the degradation of xenobiotic compounds. nih.gov Further degradation by microbial communities can lead to the mineralization of the compound to CO2. fao.org

Kinetic Studies of Cycloxydim Metabolism

Kinetic studies are crucial for understanding the rate at which Cycloxydim is transformed and removed from various environmental compartments. These studies provide essential data such as degradation rates and half-lives.

Determination of Degradation Kinetics and Half-Lives in Environmental Compartments

The degradation of Cycloxydim in soil is generally rapid. Field studies in Ukraine have reported an average half-life (τ50) of approximately 8 days, with a time for 95% dissipation (τ95) of about 35 days. researchgate.net In other European countries, the average half-life in soil is cited as being around 5 days, ranging from 1 to 10 days. researchgate.net Laboratory studies under aerobic conditions have shown even faster degradation, with half-lives of less than 9 hours in some soils. fao.org

The primary metabolite, Cycloxydim-TSO, is also subject to further degradation, with a reported half-life of 16 days in field conditions and between 9.3 and 10.6 days in laboratory soil studies. fao.orgresearchgate.net Other metabolites like Cycloxydim-TSO2 and Cycloxydim-T2SO also have distinct degradation rates. fao.org

Table 2: Degradation Half-Lives (DT50) of Cycloxydim and its Metabolites in Soil

CompoundDT50 (days) - Field Conditions (Ukraine)DT50 (days) - Laboratory (Dark, 20°C)Reference
Cycloxydim8 (average)<0.4 fao.orgresearchgate.net
Cycloxydim-TSO169.3 - 10.6 fao.orgresearchgate.net
Cycloxydim-TSO2Not available8.8 - 12.6 fao.org
Cycloxydim-T2SONot available17.9 - 291.7 fao.org

Modeling Metabolic Rates and Pathways with Deuterated Reference Standards

In a typical kinetic modeling study, this compound would be used as an internal standard. chromforum.org It is added to samples at a known concentration before extraction and analysis, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czscispace.com Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled Cycloxydim, it experiences similar losses during sample preparation and variations in instrument response. scispace.com

By comparing the signal of the target analyte (Cycloxydim and its metabolites) to the signal of the deuterated internal standard, more accurate quantification can be achieved. This improved data quality is essential for developing robust kinetic models that can accurately predict the rates of formation and decline of each metabolite in the biotransformation pathway. These models, often based on first-order or more complex kinetics, are invaluable for predicting the environmental persistence and residue levels of the herbicide and its transformation products. au.dk

Environmental Fate and Degradation Mechanisms of Cycloxydim and Deuterated Analogues

Abiotic Degradation Processes of Cycloxydim (B1459944) in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis and hydrolysis. These processes are significant contributors to the transformation of Cycloxydim in the environment.

Photolysis, or degradation by light, is a primary abiotic pathway for Cycloxydim dissipation, particularly in aquatic systems and on surfaces like soil or plant leaves. rsc.orgherts.ac.uk Studies have shown that Cycloxydim is readily photodegraded. nih.govdatahorizzonresearch.com The process is influenced by the medium; for instance, in water, Cycloxydim (E isomer) can undergo photoisomerization to the Z-isomer, a reaction that does not occur in aprotic solvents like acetonitrile (B52724). nih.govscispace.com

The core mechanism of photolysis involves the cleavage of the N–O bond in the oxime group, which leads to the formation of an iminyl radical as a key intermediate species. nih.govdatahorizzonresearch.com This radical is unreactive toward oxygen but can abstract hydrogen atoms from other molecules. nih.gov The main photoproducts identified in various media include the corresponding imine and oxazole (B20620) derivatives. scispace.com On soil surfaces, photolytic degradation is rapid, with studies showing that residues of the parent Cycloxydim can drop to just 2% of the total applied radioactivity within 8 hours of light exposure. fao.org The primary products formed during soil photolysis are Cycloxydim-TSO (sulfoxide) and Cycloxydim-T2SO. fao.org The presence of other substances, such as the fungicide chlorothalonil, can act as a photosensitizer, accelerating the photodegradation of Cycloxydim on wax films that mimic leaf surfaces. researchgate.net This accelerated decay promotes the oxidation of the herbicide. researchgate.net

Table 1: Key Photolytic Transformation Products of Cycloxydim

Product NameChemical Name/TypeFormation PathwayReference
Imine derivativeProduct of N-O bond cleavagePrimary photoproduct in both water and aprotic solvents. nih.govscispace.com
Oxazole derivativeProduct of Beckmann rearrangement and cyclizationFormed photochemically in media like water and on soil surfaces. scispace.com
Cycloxydim-TSOCycloxydim sulfoxide (B87167)Formed via oxidation on irradiated soil surfaces. fao.org
Cycloxydim-T2SOOxazole sulfoxide metaboliteFormed via oxidation on irradiated soil surfaces. fao.org
E/Z IsomersStereoisomers of CycloxydimPhotoisomerization occurs in water but is inhibited in aprotic solvents. nih.govscispace.com

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Cycloxydim's stability is pH-dependent; it is more stable at a neutral pH (DT₅₀ of 172 days at pH 7) but degrades much faster in acidic conditions (DT₅₀ of 1.7 days at pH 3). herts.ac.uk However, under conditions simulating food processing, which involve elevated temperatures and specific pH levels, Cycloxydim degrades readily and almost completely. mdpi.comresearchgate.netnih.gov

Studies simulating pasteurization (90°C, pH 4), boiling (100°C, pH 5), and sterilization (120°C, pH 6) found that the parent compound was fully degraded. mdpi.comnih.gov The primary degradation product under these hydrolytic conditions is the oxazole metabolite BH 517-T2S, which can account for 75–94% of the total recovered radioactivity. mdpi.comsemanticscholar.org A secondary, lesser product is the sulfoxide of the oxazole, BH 517-T2SO. mdpi.comnih.gov

Biotic Degradation Processes in Terrestrial and Aquatic Systems

Biotic degradation, driven by microorganisms, is a crucial process for the dissipation of Cycloxydim in the environment, particularly in soil.

In soil, Cycloxydim is not persistent, undergoing rapid and extensive microbial degradation. herts.ac.uktipwg.co.za Laboratory and field studies report very short half-lives (DT₅₀), often less than 9 hours and ranging up to about 8 days. fao.orgresearchgate.net The dissipation time for 90% of the compound (DT₉₀) in laboratory studies is approximately 8.6 days. researchgate.netsemanticscholar.org

The primary metabolic pathway in soil begins with the oxidation of the sulfur atom in the thiane (B73995) ring to form Cycloxydim-TSO (sulfoxide) and subsequently Cycloxydim-TSO2 (sulfone). fao.orgvulcanchem.com These metabolites are then subject to further degradation. fao.org Cleavage of the oxime ether side chain and rearrangement can also occur, leading to a variety of other metabolites. fao.org The major soil metabolite, Cycloxydim-TSO, is also considered to have low persistence, with a field DT₉₀ of up to 46 days. nih.govsemanticscholar.org Ultimately, the degradation process can lead to the mineralization of the herbicide to carbon dioxide. fao.org The rate and extent of degradation are influenced by environmental factors such as soil type, temperature, and moisture, which affect microbial activity. agronomyjournals.com

Table 2: Microbial Degradation Half-Life and Key Metabolites of Cycloxydim in Soil

ParameterValueConditionsReference
DT₅₀ (Half-Life)< 9 hours - 8 daysAerobic soil, lab and field fao.orgresearchgate.net
DT₉₀ (90% Dissipation)~8.6 daysAerobic soil, lab researchgate.netsemanticscholar.org
Major MetabolitesCycloxydim-TSO (sulfoxide)Primary oxidation product fao.orgsemanticscholar.orgfao.org
Cycloxydim-TSO2 (sulfone)Secondary oxidation product fao.orgvulcanchem.com
Cycloxydim-T2SOOxazole sulfoxide product fao.org

Specific studies on the microbial transformation of Cycloxydim-d5 are not documented in environmental fate literature because its primary role is not as an active field pesticide but as an analytical tool. This compound is a deuterated analogue of Cycloxydim, where five hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. It serves as an internal standard in quantitative analysis using methods like mass spectrometry. clearsynth.comtandfonline.com

Tracing Environmental Distribution and Persistence using Isotopic Markers

Isotopically labeled compounds like this compound are invaluable tools for environmental research, enabling precise tracking of a pesticide's distribution, persistence, and transformation. datahorizzonresearch.comtandfonline.com The use of stable isotope-labeled standards is a cornerstone of modern analytical chemistry for environmental monitoring. clearsynth.comnih.gov

By adding a known amount of this compound to an environmental sample (e.g., soil or water) during analysis, it acts as an internal standard. tandfonline.com Since the deuterated analogue has a higher mass but nearly identical chemical and physical properties to the original pesticide, it behaves similarly during sample extraction, cleanup, and instrumental analysis. Any loss of the target analyte during this process is mirrored by a proportional loss of the internal standard. This allows for highly accurate correction and quantification of the native Cycloxydim concentration, even in complex matrices where signal suppression or enhancement might otherwise lead to erroneous results. clearsynth.com

Furthermore, in controlled environmental fate studies, this compound can be used as a tracer. tandfonline.comanr.fr Its unique mass signature allows it to be distinguished from any pre-existing Cycloxydim contamination. This enables researchers to follow the specific fate of the applied compound, accurately measure its degradation rate, trace its movement between environmental compartments (e.g., leaching through soil profiles), and unequivocally identify its transformation products by looking for their corresponding deuterated masses. acs.orgmdpi.com This approach, known as compound-specific isotope analysis (CSIA), provides direct evidence of degradation processes, distinguishing them from non-degradative dissipation like sorption. rsc.orgcopernicus.org

Mechanistic Insights into Cycloxydim Action Leveraging Isotopic Probes

Biochemical Pathway Inhibition Studies: Acetyl-CoA Carboxylase (ACCase)

Cycloxydim (B1459944) belongs to the cyclohexanedione (CHD), or "DIM," chemical family of herbicides. frontiersin.orgmdpi.com Its primary mode of action is the disruption of lipid biosynthesis in susceptible grass species. scielo.brresearchgate.net This is achieved through the potent inhibition of a critical enzyme in the fatty acid synthesis pathway: Acetyl-CoA Carboxylase (ACCase). researchgate.netresearchgate.net ACCase is a biotin-dependent enzyme that catalyzes the first committed step in this pathway—the conversion of acetyl-CoA to malonyl-CoA. mdpi.com By blocking ACCase activity, Cycloxydim effectively halts the production of fatty acids, which are essential for building and maintaining cell membranes. mdpi.comscielo.br This disruption leads to a loss of cell membrane integrity, leakage of cellular contents, inhibition of growth in meristematic tissues, and ultimately, cell death in the target plant. scielo.brscielo.br Studies using enzyme preparations from chloroplasts have demonstrated that cyclohexanediones like Cycloxydim block the de novo fatty acid biosynthesis from acetyl-CoA, but not from malonyl-CoA, confirming that ACCase is the specific site of inhibition. researchgate.netresearchgate.net

Molecular Interactions at the ACCase Target Site

The target for Cycloxydim is the plastidic isoform of the ACCase enzyme found in grass species. mdpi.com Molecular and biochemical investigations have pinpointed the specific binding site to the carboxyltransferase (CT) domain of the enzyme. mdpi.comscielo.brscielo.br The CT domain is responsible for the transcarboxylation step of the reaction. scielo.br Although different chemical classes of ACCase inhibitors (like FOPs, DIMs, and DENs) bind to distinct regions within the CT domain, they interfere with its catalytic function. scielo.brscielo.br

Molecular docking studies and crystal structure analyses have provided insights into the interactions between these herbicides and the amino acid residues within the active site. For cyclohexanediones, the 1,3-cyclohexanedione (B196179) motif is a key chemical feature for binding. frontiersin.org While specific binding residues for Cycloxydim are part of a broader interaction pocket, studies on related inhibitors show common anchoring points within the CT domain. scielo.brscielo.br Computational modeling suggests that these inhibitors fit into the active pocket of the ACCase, and their efficacy is related to the strength and nature of these interactions with surrounding amino acid residues. frontiersin.orgresearchgate.net

Enzyme-Substrate Binding Dynamics and Stereoselectivity

Enzyme kinetic studies reveal that cyclohexanediones, including Cycloxydim, act as competitive inhibitors with respect to the acetyl-CoA substrate. scielo.br This indicates that the herbicide binds to the same catalytic site in the CT domain as acetyl-CoA, directly competing with the natural substrate. scielo.br The binding of Cycloxydim prevents acetyl-CoA from accessing the active site, thereby inhibiting the transcarboxylation step. scielo.br In contrast, the inhibition is typically non-competitive with respect to the other substrates, ATP and bicarbonate (HCO₃⁻). scielo.br

The dynamics of enzyme-substrate binding are crucial for catalytic specificity. nih.gov The presence of an inhibitor like Cycloxydim alters the conformational state of the enzyme's active site, affecting its ability to bind the substrate productively. nih.gov While enzyme activity and stereoselectivity can be influenced by specific amino acid residues in the binding pocket, detailed public research on the specific stereoselectivity of Cycloxydim isomers is not extensively documented in the provided sources. rsc.org However, the competitive binding nature confirms a direct interaction at the substrate-binding site.

Advanced Investigations into Herbicide Resistance Mechanisms

The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. scielo.brresearchgate.net Resistance can arise from two primary types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). scielo.brmdpi.com

Molecular Basis of Target-Site Resistance (TSR) to Cycloxydim

Target-site resistance is a primary mechanism of resistance to Cycloxydim and other ACCase inhibitors. scielo.br It results from genetic mutations in the ACCase gene, which lead to amino acid substitutions in the enzyme. scielo.br These substitutions alter the herbicide's binding site on the CT domain, reducing the binding affinity and efficacy of the inhibitor. scielo.brscielo.br A single nucleotide change can be sufficient to confer a high level of resistance. researchgate.net

Several specific mutations in the ACCase gene have been identified in various grass weed species that confer resistance to Cycloxydim. The level of resistance can vary depending on the specific amino acid substitution and the weed species. scielo.br For example, the Ile-2041-Asn mutation confers resistance to Cycloxydim in Phalaris paradoxa but not in Alopecurus myosuroides. scielo.br

Table 1: Known ACCase Gene Mutations Conferring Target-Site Resistance to Cycloxydim

Amino Acid ChangeCodon PositionResistant Weed Species Example(s)Level of Resistance to CycloxydimSource(s)
Isoleucine to Leucine (Ile-1781-Leu)1781Alopecurus myosuroides, Lolium rigidumContributes to resistance mdpi.comfrontiersin.orgcabidigitallibrary.org
Isoleucine to Threonine (Ile-1781-Thr)1781Alopecurus myosuroidesConfers resistance plos.org
Isoleucine to Asparagine (Ile-2041-Asn)2041Phalaris paradoxa, Lolium rigidumHigh scielo.brfrontiersin.org
Aspartic Acid to Glycine (Asp-2078-Gly)2078Lolium multiflorumContributes to resistance mdpi.com
Glycine to Alanine (Gly-2096-Ala)2096Lolium rigidumContributes to resistance frontiersin.org

Non-Target Site Resistance (NTSR) Mechanisms Involving Enhanced Metabolism and Detoxification

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration, without any modification of the target enzyme itself. frontiersin.orgnih.govnih.gov This form of resistance is often more complex and polygenic than TSR. nih.govresearchgate.net The most common NTSR mechanism is enhanced metabolic detoxification of the herbicide. scielo.brresearchgate.netresearchgate.net

In resistant plants, the herbicide is broken down into non-toxic metabolites more rapidly than in susceptible plants. nih.govnih.gov This detoxification is often carried out by large families of enzymes, principally:

Cytochrome P450 monooxygenases (CYPs): These enzymes catalyze the oxidation of herbicides, which is often the first step in their detoxification. frontiersin.orgresearchgate.net

Glutathione S-transferases (GSTs): These enzymes conjugate the herbicide or its metabolites with glutathione, making them more water-soluble and facilitating their sequestration into the vacuole. frontiersin.orgresearchgate.net

Enhanced metabolism can confer broad cross-resistance to herbicides with different modes of action. scielo.brnih.gov While some studies suggest that resistance to cyclohexanedione herbicides like Cycloxydim is primarily due to TSR, NTSR has been identified as a contributing factor, particularly for other ACCase inhibitors. plos.orgresearchgate.netrothamsted.ac.uk For instance, some black-grass populations exhibit high levels of NTSR to the ACCase inhibitors pinoxaden (B166648) and clodinafop-propargyl, but less so to the poorly metabolizable cyclohexanediones. plos.org

Advanced Spectroscopic and Computational Approaches with Cycloxydim D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds. In the context of Cycloxydim (B1459944), NMR has been instrumental in understanding its structural dynamics, particularly its tautomeric forms.

Detailed research has shown that Cycloxydim exists in a chemical equilibrium between its keto and enol forms, and the predominant form is highly dependent on the solvent environment. scispace.com A study utilizing ¹H and ¹³C NMR spectroscopy demonstrated that in a polar protic solvent like deuterium (B1214612) oxide (D₂O), Cycloxydim predominantly exists in the keto form. This was confirmed by the ¹³C NMR spectrum in D₂O, where the signals for carbons C1 and C3 of the cyclohexanedione ring were observed at nearly identical chemical shifts (195.1 and 195.2 ppm), indicating their equivalence as carbonyl groups. scispace.com

Conversely, when analyzed in a polar aprotic solvent such as deuterated acetonitrile (B52724) (CD₃CN), the enol form becomes dominant. The ¹³C NMR spectrum in this solvent showed distinct chemical shifts for C1 (185.6 ppm) and C3 (195.6 ppm), corresponding to the enol and carbonyl groups, respectively. scispace.com Furthermore, ¹H-NMR analysis in acetonitrile revealed a signal at 14.14 ppm, which is characteristic of an enolic hydrogen atom involved in a strong intramolecular hydrogen bond. scispace.com

While specific NMR studies focusing exclusively on Cycloxydim-d5 are not widely published, the principles of NMR suggest its utility. The deuterium atoms in this compound would provide a 'silent' background in ¹H NMR, simplifying complex spectra and helping to assign proton signals of the non-deuterated parts of the molecule or interacting species. Furthermore, ²H NMR could be employed to study the specific mobility and orientation of the deuterated ethyl group.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for Cycloxydim Tautomers

Carbon AtomKeto Form (in D₂O)Enol Form (in CD₃CN)
C1 195.1185.6
C3 195.2195.6
Data sourced from Iuliana et al., 2013. scispace.com
View Interactive Data
Carbon AtomKeto Form (in D₂O)Enol Form (in CD₃CN)
C1195.1185.6
C3195.2195.6

High-Resolution Mass Spectrometry and Imaging Techniques for Spatial Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the accurate detection and quantification of compounds in complex matrices. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, and this compound is ideally suited for this role in the analysis of its parent compound, Cycloxydim.

When analyzing environmental or biological samples, matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. scielo.br By adding a known quantity of this compound as an internal standard, these effects can be normalized. Since this compound is chemically identical to Cycloxydim, it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies. medrxiv.org However, its mass is higher by five daltons (due to the five deuterium atoms), allowing the mass spectrometer to distinguish it from the unlabeled analyte. This approach is widely adopted for various analyses, including the quantification of antibiotics and other pesticides where deuterated standards like ciprofloxacin-d8, piperacillin-d5, and atrazine-d5 (B24247) are employed. thermofisher.comresearchgate.net

HRMS imaging techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, can map the spatial distribution of analytes in tissue sections or other surfaces. nsf.gov In such studies, this compound would be invaluable for establishing quantitative imaging methods for Cycloxydim, enabling researchers to visualize its distribution in plant tissues with high specificity and accuracy. nsf.gov The high mass resolution ensures that the analyte signal is distinguished from background interferences, a crucial feature for reliable analysis at the cellular level.

Table 2: Application of Deuterated Standards in HRMS

Analytical TechniquePurposeRole of Deuterated Standard (e.g., this compound)Key Benefit
LC-HRMS Quantitative AnalysisInternal standard for calibration and quantification.Corrects for matrix effects, extraction losses, and instrumental variability. medrxiv.org
HRMS Imaging Spatial Distribution AnalysisCan be used to create a quantitative calibration across the sample surface.Enables accurate measurement of analyte concentration in specific tissue regions. nsf.gov
LC-MS/MS Targeted QuantificationInternal standard for Selected Reaction Monitoring (SRM).High specificity and sensitivity for detecting low concentrations in complex matrices. scielo.br
View Interactive Data
Analytical TechniquePurposeRole of Deuterated Standard (e.g., this compound)Key Benefit
LC-HRMSQuantitative AnalysisInternal standard for calibration and quantification.Corrects for matrix effects, extraction losses, and instrumental variability. medrxiv.org
HRMS ImagingSpatial Distribution AnalysisCan be used to create a quantitative calibration across the sample surface.Enables accurate measurement of analyte concentration in specific tissue regions. nsf.gov
LC-MS/MSTargeted QuantificationInternal standard for Selected Reaction Monitoring (SRM).High specificity and sensitivity for detecting low concentrations in complex matrices. scielo.br

Computational Chemistry and Molecular Modeling of Isotopic Effects

Computational methods provide a theoretical lens to examine the subtle but significant effects of isotopic substitution on molecular properties and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting how deuteration affects a molecule's properties. The substitution of hydrogen with deuterium primarily impacts the vibrational modes of the molecule due to the increased mass.

DFT calculations can accurately predict changes in vibrational frequencies, which are fundamental to understanding kinetic isotope effects. mdpi.com For this compound, DFT could be used to calculate the vibrational spectra and compare them to the non-deuterated form. This would reveal shifts in the stretching and bending frequencies of the C-D bonds relative to C-H bonds. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Moreover, DFT can be used to determine bond dissociation energies, providing insight into the relative stability of C-D versus C-H bonds, which can influence the metabolic fate and degradation pathways of the compound. scispace.com Quantum calculations, specifically using Time-Dependent DFT (TD-DFT), have already been applied to Cycloxydim to investigate its photochemical properties and the reactivity of its radical intermediates. researchgate.net

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions.

Interactions with Biological Receptors: Cycloxydim functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. nih.govfao.org MD simulations can model the binding of Cycloxydim to the active site of ACCase. Molecular docking studies, a related computational technique, have been used to show how Cycloxydim analogues interact with amino acid residues in the ACCase active pocket. researchgate.netnih.gov An MD simulation would extend this by showing the dynamic stability of the herbicide-enzyme complex, revealing how the flexibility of both the ligand and the protein affects binding affinity. scielo.br For this compound, MD simulations could explore whether the isotopic substitution in the ethoxy group subtly alters the binding conformation or the residence time in the active site, potentially due to altered van der Waals interactions or hydrogen bonding dynamics.

Interactions with Environmental Components: The fate and transport of herbicides in the environment are governed by their interactions with soil, water, and mineral surfaces. MD simulations are a powerful tool for studying these interfacial phenomena at a molecular level. nih.gov Studies have used MD to simulate the adsorption of other pesticides onto surfaces like silica (B1680970) and nanoparticles, revealing the specific roles of hydrogen bonding and van der Waals forces in the binding process. nsf.govcolab.ws A similar approach for this compound could simulate its interaction with clay minerals or soil organic matter. Such simulations could predict adsorption coefficients and elucidate the orientation and conformation of the molecule at these environmental interfaces, providing critical data for environmental fate modeling. nih.gov

Future Research Trajectories and Emerging Applications of Cycloxydim D5

Integration of Multi-Omics Data in Agrochemical Research

The future of agrochemical research lies in a holistic understanding of a pesticide's impact on biological systems. This requires integrating data from various '-omics' fields, such as metabolomics, proteomics, and transcriptomics. In this context, Cycloxydim-d5 is an invaluable tool for ensuring the accuracy of quantitative data that underpins these sophisticated analyses.

Multi-omics studies aim to create a comprehensive picture of the molecular responses of organisms to chemical stressors. nih.gov For instance, a recent study utilized a combination of transcriptomic and metabolomic analyses to investigate disease resistance in sweet potatoes, revealing complex networks of gene expression and metabolic pathways. researchgate.net In such studies, deuterated standards like this compound are essential for accurate metabolite quantification, which is crucial for linking genetic responses to functional metabolic outcomes. mdpi.com By providing a stable and reliable reference point in mass spectrometry-based analyses, this compound helps to minimize analytical variability and correct for matrix effects, which is particularly important when dealing with the complexity of biological samples. clearsynth.com

Future research will likely see the expanded use of this compound in studies that integrate '-omics' data to:

Elucidate Modes of Action: Pinpoint the precise molecular pathways affected by cycloxydim (B1459944) in both target weeds and non-target organisms.

Identify Biomarkers of Exposure: Discover unique metabolic or proteomic fingerprints that indicate an organism's exposure to cycloxydim, even at low levels.

Assess Sub-lethal Effects: Understand the subtle, non-lethal impacts of cycloxydim on the health and development of non-target species by correlating exposure data with changes in their molecular profiles.

The integration of multi-omics data, supported by the analytical precision afforded by deuterated standards, promises a more profound understanding of the intricate interactions between agrochemicals and the biosphere. nih.gov

Development of Next-Generation Analytical Platforms for Pesticide Monitoring

The demand for faster, more sensitive, and more comprehensive pesticide monitoring is driving the development of next-generation analytical platforms. nih.gov These platforms often involve advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), coupled with sophisticated separation methods like ultra-high-performance liquid chromatography (UHPLC). lcms.cz

This compound is integral to the validation and application of these next-generation methods. Its use as an internal standard is critical for achieving accurate and reproducible quantification, especially in complex matrices like food, soil, and water. lcms.cz Advanced systems, such as those combining the Shimadzu LCMS™ with the Nexera™ series, leverage "Analytical Intelligence" functions, including automated method development and data processing, to enhance productivity and reliability. shimadzu.com In these highly automated workflows, the inclusion of deuterated internal standards like this compound is fundamental for robust quality control and the correction of matrix-induced signal suppression or enhancement. clearsynth.comlcms.cz

Future research in this area will focus on:

High-Throughput Screening: Developing methods capable of analyzing hundreds of pesticides simultaneously in a single run. The stability and distinct mass of this compound make it an ideal standard for such multiplexed assays. lcms.cz

Real-Time Monitoring: Creating deployable analytical systems for on-site, real-time monitoring of pesticide levels in agricultural runoff or water treatment facilities.

Multi-Attribute Monitoring: Designing platforms that can simultaneously measure not only the parent compound but also its key metabolites and transformation products. nih.gov

The following table summarizes the role of deuterated standards in enhancing next-generation analytical platforms.

Feature of Next-Gen PlatformRole of this compound (Deuterated Standard)Benefit
High-Resolution Mass Spectrometry (HRMS) Provides a precise mass reference for accurate identification and quantification.Increased confidence in compound identification.
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) Co-elutes with the target analyte to compensate for matrix effects and variations in instrument response. lcms.czImproved quantitative accuracy and precision. clearsynth.com
Automated Workflows Serves as a constant quality control check throughout the automated sample preparation and analysis process. shimadzu.comEnhanced reliability and reproducibility of results.
High-Throughput Screening Enables accurate quantification in complex methods analyzing numerous analytes simultaneously. lcms.czEfficient and cost-effective monitoring of multiple pesticides.

Expanding the Utility of Deuterated Standards in Environmental Forensics and Ecological Impact Assessments

Environmental forensics seeks to identify the source and history of chemical contaminants in the environment. noaa.gov In this field, deuterated standards like this compound are indispensable for the quantitative analysis required to trace the fate and transport of pesticides. For example, in the aftermath of the Deepwater Horizon oil spill, deuterated recovery standards were spiked into water samples to accurately quantify contaminants and assess the event's environmental impact. noaa.gov

Similarly, ecological impact assessments, which evaluate the effects of chemicals on ecosystems, rely on precise exposure data. nih.gov Deuterated standards enable the accurate measurement of pesticide concentrations in various environmental compartments, such as soil, water, and biota. mdpi.com This information is vital for understanding the potential risks to non-target organisms and for developing effective risk mitigation strategies. nih.gov

Future research directions include:

Source Tracking: Using precise concentration data, facilitated by this compound, to differentiate between point and non-point sources of cycloxydim pollution in watersheds.

Trophic Transfer Studies: Quantifying the bioaccumulation of cycloxydim in food webs by accurately measuring its concentration in different species at various trophic levels.

Degradation Pathway Analysis: Using this compound as a spike in environmental samples to study the formation rates of cycloxydim's transformation products under different environmental conditions.

The table below outlines potential applications of this compound in environmental studies.

Research AreaApplication of this compoundResearch Outcome
Environmental Forensics Accurate quantification of cycloxydim in contaminated samples to create concentration maps. noaa.govIdentification of pollution sources and transport pathways.
Ecological Risk Assessment Precise measurement of exposure levels in non-target species (e.g., amphibians, invertebrates). nih.govMore reliable assessment of risks to biodiversity and ecosystem health. mst.dk
Bioremediation Studies Tracking the disappearance of cycloxydim and the appearance of its metabolites in the presence of microorganisms.Evaluation of the efficiency of bioremediation strategies.

Addressing Unexplored Knowledge Gaps in this compound's Long-Term Environmental Behavior and Interaction Dynamics

Despite the utility of cycloxydim, there remain significant knowledge gaps concerning its long-term environmental fate and its interactions with various ecosystem components. whiterose.ac.uk The transformation products of pesticides can sometimes be more persistent or mobile than the parent compound, yet they are often less studied. researchgate.net Research is needed to understand the complete life cycle of cycloxydim in the environment, from its application to its ultimate degradation.

This compound can play a crucial role in studies designed to fill these gaps. As a stable, isotopically labeled tracer, it can be used in controlled laboratory and field experiments to follow the movement and transformation of cycloxydim over extended periods.

Key knowledge gaps that can be addressed using this compound include:

Formation of Bound Residues: Investigating how cycloxydim and its metabolites bind to soil organic matter and become non-extractable, which affects their long-term bioavailability and toxicity.

Influence of Soil Microbiome: Studying how different microbial communities affect the degradation rate and pathway of cycloxydim. The effect of herbicides on crucial soil enzymes like dehydrogenase, for instance, can be transient, indicating that microorganisms may adapt and even utilize the herbicide. researchgate.net

Photodegradation on Plant Surfaces: Quantifying the rate and products of cycloxydim degradation due to sunlight exposure on plant leaves, which is a critical but often overlooked dissipation pathway.

Leaching Potential in Different Soil Types: Conducting long-term column studies with various soil types, using this compound to accurately model the potential for cycloxydim to leach into groundwater.

By facilitating more detailed and long-term studies, this compound can help to build more comprehensive environmental fate models. researchgate.net This knowledge is essential for refining regulations and ensuring the sustainable use of this important herbicide.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Cycloxydim-d5 in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for deuterated compounds like this compound. Isotopic dilution methods should be employed to correct for matrix effects, with internal standards (e.g., Cycloxydim-d7) to enhance accuracy. Calibration curves must span the expected concentration range (e.g., 0.1–100 ng/mL), and recovery experiments should validate extraction efficiency .

Q. How can researchers ensure the isotopic purity of this compound during synthesis and storage?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying deuterium incorporation (>98% purity). Storage conditions should avoid prolonged exposure to light, moisture, or reactive solvents. Stability tests under varying temperatures (e.g., -20°C to 25°C) and pH levels (3–9) should be conducted to assess degradation kinetics .

Q. What are the key considerations for designing dose-response studies with this compound in plant models?

  • Methodological Answer : Use a randomized block design to control environmental variability. Include a negative control (solvent-only) and positive control (non-deuterated Cycloxydim). Monitor physiological endpoints (e.g., chlorophyll content, root elongation) at multiple timepoints. Statistical power analysis should determine sample size (e.g., n ≥ 6 per group) to detect ≥20% effect size .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability in soil vs. aquatic systems be resolved?

  • Methodological Answer : Conduct comparative microcosm studies under controlled conditions (e.g., OECD 307 for soil, OECD 308 for water). Measure parent compound and metabolites (e.g., via 13^{13}C-labelling) using LC-HRMS. Confounding variables (e.g., microbial diversity, organic matter content) should be quantified via metagenomics or loss-on-ignition tests. Bayesian meta-analysis can reconcile discrepancies by weighting studies based on sample size and methodological rigor .

Q. What experimental frameworks are optimal for elucidating the isotopic effect of this compound on enzyme inhibition kinetics?

  • Methodological Answer : Use stopped-flow spectrophotometry to measure acetyl-CoA carboxylase (ACCase) inhibition rates. Compare kcatk_{cat}/KmK_m ratios between this compound and non-deuterated analogs. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model deuterium’s impact on binding affinity. Replicate experiments across multiple enzyme isoforms (e.g., plastidic vs. cytosolic ACCase) to assess variability .

Q. How should researchers address gaps in the existing literature on this compound’s ecotoxicological impacts?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines to identify understudied taxa (e.g., soil invertebrates, non-target plants). Prioritize species with high ecological relevance (e.g., Eisenia fetida for soil health). Use transcriptomics (RNA-seq) to identify biomarker genes (e.g., oxidative stress pathways) at sublethal doses. Data should be deposited in public repositories (e.g., NCBI GEO) for reproducibility .

Data Contradiction and Validation

Q. What strategies mitigate bias when interpreting contradictory results in this compound photodegradation studies?

  • Methodological Answer : Standardize light sources (e.g., solar simulators with AM1.5G filters) and irradiance levels (W/m²). Quantify reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) to clarify degradation mechanisms. Inter-laboratory validation via ring tests ensures methodological consistency. Conflicting data should be contextualized using sensitivity analysis (e.g., Monte Carlo simulations) .

Methodological Best Practices

Q. How to optimize sample preparation for this compound in lipid-rich matrices?

  • Methodological Answer : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) for lipid removal. Cleanup steps may include gel permeation chromatography (GPC) or dispersive solid-phase extraction (d-SPE) with C18 sorbents. Matrix-matched calibration and surrogate standards (e.g., Dideuterated Atrazine) correct for ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.